molecular formula C11H20ClNO2 B2492984 Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2248345-01-7

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2492984
CAS No.: 2248345-01-7
M. Wt: 233.74
InChI Key: WXYLRZGMMVTEKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride (CAS 2248345-01-7) is a versatile chemical building block incorporating the spiro[3.3]heptane scaffold. This scaffold is of significant interest in medicinal chemistry as a conformationally restricted isostere for common ring systems like 1,3- or 1,4-substituted cyclohexanes . The integration of such spirocyclic cores into drug candidates is a established strategy to fine-tune pharmacodynamic and pharmacokinetic parameters, potentially leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity compared to their monocyclic counterparts . This compound features both a basic aminomethyl group, available for amide bond formation or as a handle for salt generation, and an ethyl ester, which can be hydrolyzed to a carboxylic acid or serve as a synthetic intermediate for further transformations. Its molecular formula is C11H20ClNO2 with a molecular weight of 233.74 . This product is intended for research applications as a key synthetic intermediate in the development of new chemical entities for pharmaceutical discovery and other investigative purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)11(8-12)6-10(7-11)4-3-5-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYLRZGMMVTEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CCC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)spiro[33]heptane-2-carboxylate hydrochloride typically involves multiple steps One common method starts with the preparation of the spiro[3The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Bioisosteric Replacement

The spiro[3.3]heptane core structure of ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride serves as a bioisostere for phenyl rings in various bioactive compounds. This replacement has been shown to enhance the pharmacological properties of drugs while reducing their side effects. Notably, this compound has been integrated into the structures of several FDA-approved drugs, including:

  • Sonidegib : An anticancer drug where the spiro[3.3]heptane replaces the meta-benzene ring.
  • Vorinostat : Another anticancer agent that benefits from this structural modification.
  • Benzocaine : A local anesthetic where the spiro structure enhances efficacy and safety profiles .

Anticancer Activity

Research has demonstrated that derivatives of spiro[3.3]heptane exhibit significant anticancer activity due to their ability to interact with biological targets effectively. For instance, structural modifications involving this compound have led to compounds with improved potency against various cancer cell lines, highlighting its potential as a lead compound in cancer drug development .

Synthetic Pathways

The synthesis of this compound involves several key steps, including:

  • Formation of the spirocyclic framework via cyclization reactions.
  • Functionalization at the amino and carboxylate positions to enhance solubility and biological activity.

A detailed retrosynthetic analysis has shown that employing chiral auxiliaries can lead to enantiomerically pure derivatives, which are crucial for biological testing and therapeutic applications .

Case Studies on Structural Variants

Several studies have explored variations of this compound, resulting in compounds with diverse biological activities:

Compound NameStructural ModificationBiological Activity
SonidegibSpiro[3.3]heptane coreAnticancer
VorinostatSpiro[3.3]heptane coreAnticancer
BenzocaineSpiro[3.3]heptane coreLocal Anesthetic

These case studies illustrate how modifications to the spiro framework can yield compounds with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Methyl 2-(Aminomethyl)spiro[3.3]heptane-2-Carboxylate (CAS: 1463524-73-3)

  • Molecular Formula: C₁₀H₁₇NO₂.
  • Key Differences :
    • Replaces the ethyl ester with a methyl ester, reducing lipophilicity (logP ~0.5 lower).
    • Smaller ester group may alter metabolic stability in vivo compared to the ethyl variant.
  • Applications : Used in preclinical studies for CNS-targeting agents due to improved blood-brain barrier penetration.

6-(Aminomethyl)spiro[3.3]heptane-2-Carboxylic Acid Hydrochloride (CID: 91618803)

  • Molecular Formula: C₉H₁₅NO₂.
  • Key Differences :
    • Carboxylic acid replaces the ethyl ester, increasing polarity (predicted CCS: 143.9 Ų for [M-H]⁻ vs. ~148 Ų for ethyl ester analogs).
    • Lower logP (-0.3 vs. +1.2 for the ethyl ester), enhancing aqueous solubility.
  • Applications: Potential as a zwitterionic building block for peptide mimetics.

2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-Carboxylate Hydrochloride

  • Molecular Formula: C₁₁H₁₈ClFNO₂ (MW: 251.73).
  • Key Differences :
    • Fluorine substitution at C6 introduces electronegativity, altering electronic distribution and binding affinity to targets like ion channels.
    • Higher metabolic stability due to fluorine’s resistance to oxidation.

Ethylphenidate Hydrochloride (CAS: 19716-79-1)

  • Molecular Formula: C₁₆H₂₄ClNO₂.
  • Key Differences: Non-spirocyclic structure with a piperidine ring instead of spiro[3.3]heptane. Acts as a dopamine-norepinephrine reuptake inhibitor, unlike the spiro compound, which lacks reported neuropharmacological activity.

Physicochemical and Pharmacokinetic Properties Comparison

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL) CCS (Ų) [M+H]+
Target Compound C₁₁H₁₈ClNO₂ 255.73 +1.2 ~50 (water) 148.0
Methyl Ester Analog C₁₀H₁₇NO₂ 183.25 +0.7 ~75 (water) N/A
Carboxylic Acid Analog C₉H₁₅NO₂ 169.23 -0.3 >100 (water) 143.9
6-Fluoro Analog C₁₁H₁₈ClFNO₂ 251.73 +1.5 ~30 (water) N/A

Functional and Pharmacological Comparisons

  • Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life in vivo.
  • Toxicity : The hydrochloride salt reduces volatility and improves handling safety compared to freebase forms.

Biological Activity

Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an aminomethyl group , an ethyl ester , and a spiro[3.3]heptane ring system. The hydrochloride form enhances solubility and stability, making it suitable for various applications in scientific research and drug development. The unique combination of functional groups in this compound may facilitate interactions with biological macromolecules, potentially leading to inhibition of key enzymes or receptors involved in critical biological processes.

  • Enzyme Inhibition : The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with target enzymes, which may inhibit their activity. This mechanism is crucial for compounds intended to disrupt metabolic pathways in pathogens or cancer cells.
  • Bioisosteric Replacement : The spiro[3.3]heptane core has been shown to act as a saturated benzene bioisostere, allowing it to mimic phenyl rings in bioactive compounds while improving physicochemical properties . This property enhances the compound's potential as a drug candidate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Helicobacter pylori, which is a target for antibacterial drug discovery due to its role in gastric diseases .

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies have incorporated the spiro[3.3]heptane structure into known anticancer drugs, demonstrating that these analogs retain or enhance biological activity compared to their parent compounds . For instance, modifications using this scaffold have shown promising results in inhibiting cancer cell proliferation.

Research Findings

A summary of key findings from recent studies is presented below:

StudyFindings
This compound shows potential as an antimicrobial agent against H. pylori.
The spirocyclic structure improves metabolic stability and bioactivity when incorporated into existing drug frameworks like Vorinostat and Sonidegib.
Inhibitory activity against glutamate racemase was noted, suggesting potential applications in antibacterial therapies.

Case Studies

  • Anticancer Drug Development : A systematic study on the incorporation of the spiro[3.3]heptane core into anticancer drugs revealed that these new analogs demonstrated high potency in inhibiting cancer cell lines, such as HepG2 cells, with significant apoptotic effects observed during treatment .
  • Antimicrobial Testing : In vitro assays have confirmed the efficacy of this compound against H. pylori, with IC50 values indicating strong inhibitory effects compared to standard antibiotics used in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate hydrochloride?

  • Methodological Answer: The synthesis of spirocyclic compounds like this typically involves cyclization or ring-closure reactions. For example, related spiro[3.3]heptane derivatives are synthesized via [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction using reagents like lithium aluminum hydride (LiAlH4) . Another approach involves tribromopentaerythritol cyclization with sulfonamides under basic conditions, followed by HCl treatment to form the hydrochloride salt . Key steps include optimizing reaction time, temperature (often mild conditions), and purification via crystallization or chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm spirocyclic structure via characteristic splitting patterns (e.g., spiro carbon signals in 13C^{13}\text{C}-NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .
  • HPLC/UPLC: Assess purity (>95% recommended for research) using reverse-phase columns and UV detection .
  • X-ray Crystallography: Resolve ambiguous stereochemistry in spiro centers if crystallization is feasible .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer: Polar solvents (e.g., methanol, DMSO) are preferred due to the hydrochloride salt’s ionic nature . Stability studies suggest storage at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the aminomethyl group . Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

  • Methodological Answer: Discrepancies often arise from variations in reaction kinetics or impurity profiles. To address this:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE): Systematically test variables (e.g., stoichiometry, catalyst loading) to identify critical parameters .
  • Continuous Flow Reactors: Improve reproducibility by maintaining consistent temperature and mixing, as demonstrated in industrial-scale spiro compound synthesis .

Q. What strategies are effective for modifying the spiro[3.3]heptane core to enhance biological activity?

  • Methodological Answer: Focus on functional group diversification:

  • Aminomethyl Group: Introduce bioisosteres (e.g., trifluoromethyl, difluoromethyl) via reductive amination or nucleophilic substitution to alter pharmacokinetics .
  • Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid for prodrug development using NaOH/EtOH hydrolysis followed by ion-exchange chromatography .
  • Spiro Ring Substitution: Incorporate heteroatoms (e.g., nitrogen) via ring-opening/closure reactions to mimic piperidine derivatives, which are known for CNS activity .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

  • Methodological Answer: Use molecular modeling and cheminformatics tools:

  • Density Functional Theory (DFT): Calculate transition-state energies for ring-opening reactions or ester hydrolysis .
  • ADMET Prediction: Leverage databases like PISTACHIO or REAXYS to forecast metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., GPCRs) to guide structural optimization .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments for clarification?

  • Methodological Answer: Discrepancies may stem from polymorphic forms or counterion effects. Perform:

  • Phase Solubility Analysis: Test solubility in buffered solutions (pH 1–10) to identify ionizable groups .
  • Powder X-ray Diffraction (PXRD): Compare crystalline vs. amorphous forms, as amorphous phases often exhibit higher solubility .
  • Dynamic Light Scattering (DLS): Measure aggregation tendencies in aqueous media .

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